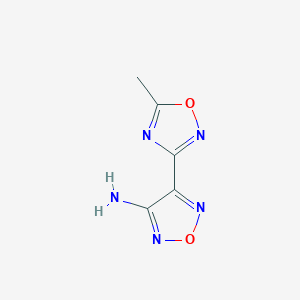

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These types of compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of nitrogen and oxygen atoms in the ring structures imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Properties

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c1-2-7-5(10-11-2)3-4(6)9-12-8-3/h1H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIFIFWSMLVWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=NON=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the desired compound through a series of steps that include cyclization and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant antibacterial effects against various pathogens. For instance, studies have indicated that oxadiazole derivatives exhibit potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing minimum inhibitory concentrations (MIC) that suggest strong bacteriostatic and fungicidal properties .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are particularly noteworthy. Research has shown that several compounds within this class can inhibit the growth of cancer cell lines across various types, including breast, lung, and colon cancers. Notably, some derivatives have been reported to selectively inhibit human carbonic anhydrases associated with cancer progression at very low concentrations . This selectivity enhances their potential as targeted cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine have also been documented. Compounds in this category have been shown to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases . The mechanism often involves modulation of cytokine production and inhibition of inflammatory pathways.

Case Study 1: Antibacterial Efficacy

In a study published in 2020, a series of novel oxadiazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than standard antibiotics against resistant bacterial strains . This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Cancer Cell Line Inhibition

A research article documented the effects of various oxadiazole derivatives on cancer cell lines. The findings revealed that certain derivatives could inhibit cell proliferation by inducing apoptosis in cancer cells while sparing normal cells . This selectivity is vital for reducing side effects commonly associated with traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. It may also inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but contains a furazan ring instead of a 1,2,5-oxadiazole ring.

1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring but differ in other structural aspects.

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. This dual-ring structure imparts distinct chemical properties, making it versatile for various applications in research and industry.

Biological Activity

The compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a derivative of oxadiazole, a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 182.14 g/mol. The structure includes two oxadiazole rings which contribute to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study found that compounds similar to this compound demonstrated IC50 values in the micromolar range against human leukemia and breast cancer cell lines. Specifically, derivatives showed IC50 values of 0.65 µM in MCF-7 cells and 2.41 µM in HeLa cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amines | HeLa | 2.41 |

The mechanism through which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that these compounds can trigger apoptotic pathways in a dose-dependent manner .

Structure–Activity Relationship (SAR)

The biological potency of oxadiazole derivatives is influenced by their structural modifications. For example:

- Substitution Patterns : The introduction of electron-withdrawing groups (EWGs) on the aromatic ring significantly enhances anticancer activity.

- Ring Modifications : Variations in the oxadiazole ring structure can lead to differing levels of activity against specific cancer types .

Study on Anticancer Properties

A comprehensive study evaluated several oxadiazole derivatives for their anticancer properties. The findings revealed that certain modifications led to enhanced selectivity and potency against cancer cell lines compared to standard chemotherapy agents like doxorubicin .

Q & A

Q. What are the optimized synthetic routes for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, and how is purity validated?

Methodological Answer: The compound is synthesized via a two-step procedure:

Reduction Reaction : A solution of 3,4-bis(4′-amino-furazan-3′-yl)furazan (7.5 g) in acetic acid (30 mL) is added to a reducing agent prepared from stannous chloride dihydrate (22.6 g, 100 mmol), acetic anhydride (20 mL), acetic acid (100 mL), and concentrated HCl (20 mL). The mixture is heated at 348 K for 8 hours .

Isolation and Purification : The cooled mixture is poured into water (150 mL), yielding a white precipitate. Recrystallization from an ethyl acetate/ether mixture achieves 70% yield with 99.6% purity (validated by HPLC). Elemental analysis confirms composition: Calc. for C₆H₄N₈O₃ (%): C 30.51, N 47.46, H 1.69; Found: C 30.41, N 47.58, H 1.61 .

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (Bruker SMART APEX diffractometer, MoKα radiation, λ = 0.71073 Å) reveals:

- Crystal System : Monoclinic, space group C2/c (Hall symbol: -C 2yc).

- Unit Cell Parameters :

- Hydrogen Bonding : Intramolecular N–H⋯N bonds and intermolecular chains along [102] direction stabilize the lattice .

Advanced Research Questions

Q. What methodologies are employed to analyze hydrogen bonding networks in the crystal lattice, and how do they influence molecular packing?

Methodological Answer:

Q. How can computational methods predict potential toxicity or bioactivity based on structural analogs?

Methodological Answer:

- In Silico Toxicity Profiling : Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) tools assess hepatotoxicity risks. Analogous oxadiazoles (e.g., 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine) show hepatocyte toxicity via cytochrome P450 inhibition .

- Bioactivity Prediction : QSAR (Quantitative Structure-Activity Relationship) models correlate nitro/amino group positions with antimicrobial or anticancer activity, as seen in related 1,2,4-oxadiazole derivatives .

Q. What challenges arise in refining high-resolution X-ray data for this compound, and how are they addressed?

Methodological Answer:

- Data Limitations : Weak diffraction due to small crystal size (0.2 × 0.1 × 0.1 mm³) and low electron density for hydrogen atoms.

- Refinement Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.